molecular formula C19H20N4O5 B11393200 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)urea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)urea

Cat. No.: B11393200
M. Wt: 384.4 g/mol
InChI Key: KBQPMWQTMVFNML-UHFFFAOYSA-N
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Description

3-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxadiazole and urea functional groups, which contribute to its diverse reactivity and potential utility in medicinal chemistry, materials science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide, followed by the introduction of the dimethoxyphenyl group. The final step involves the reaction of the oxadiazole intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies might explore its potential as an anti-cancer or anti-inflammatory agent, given its structural similarity to other bioactive compounds.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring and dimethoxyphenyl group but lacks the urea functionality.

    1-(2-Methoxyphenyl)urea: This compound contains the urea and methoxyphenyl groups but lacks the oxadiazole ring.

Uniqueness

3-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)urea is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the oxadiazole and urea functionalities allows for a broader range of reactivity and interactions compared to similar compounds that lack one of these groups.

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C19H20N4O5/c1-25-14-7-5-4-6-13(14)21-19(24)20-11-17-22-18(23-28-17)12-8-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H2,20,21,24)

InChI Key

KBQPMWQTMVFNML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3OC)OC

Origin of Product

United States

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